1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Diethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one
- 1-[2-(Dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[4-methoxy-2-methylbenzoyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
1-[2-(Dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H32N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H32N2O5/c1-6-32-21-10-8-7-9-20(21)23-22(25(30)26(31)28(23)16-15-27(4)5)24(29)18-11-13-19(14-12-18)33-17(2)3/h7-14,17,23,29H,6,15-16H2,1-5H3/b24-22+ |
InChI Key |
OUBCUHFBSLUPRG-ZNTNEXAZSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C(=O)N2CCN(C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CCN(C)C |
Origin of Product |
United States |
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